molecular formula C18H17IO7 B7465238 [2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate

[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate

Cat. No.: B7465238
M. Wt: 472.2 g/mol
InChI Key: BRWCTHIXWIPCFV-FNORWQNLSA-N
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Description

[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate is an organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate typically involves the following steps:

    Formation of the 3,4,5-trimethoxyphenyl ethyl ketone: This can be achieved through the Friedel-Crafts acylation of 3,4,5-trimethoxybenzene with an appropriate acyl chloride.

    Synthesis of the iodofuran derivative: The iodination of furan can be carried out using iodine and a suitable oxidizing agent.

    Coupling reaction: The final step involves the coupling of the 3,4,5-trimethoxyphenyl ethyl ketone with the iodofuran derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of the carbonyl group or the double bond in the prop-2-enoate moiety can yield different reduced products.

    Substitution: The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the carbonyl group or the double bond.

    Substitution: Various substituted aromatic and heterocyclic derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various organic reactions.

Biology

    Biological Activity:

Medicine

    Pharmaceuticals: Exploration of its pharmacological properties for the development of new therapeutic agents.

Industry

    Material Science: Use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of [2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved would vary based on the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • [2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate
  • [2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-chlorofuran-2-yl)prop-2-enoate

Uniqueness

The presence of the iodine atom in the furan ring distinguishes [2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate from its bromine and chlorine analogs, potentially imparting unique reactivity and biological activity.

Properties

IUPAC Name

[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17IO7/c1-22-14-8-11(9-15(23-2)18(14)24-3)13(20)10-25-17(21)7-5-12-4-6-16(19)26-12/h4-9H,10H2,1-3H3/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWCTHIXWIPCFV-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)COC(=O)C=CC2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)COC(=O)/C=C/C2=CC=C(O2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17IO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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